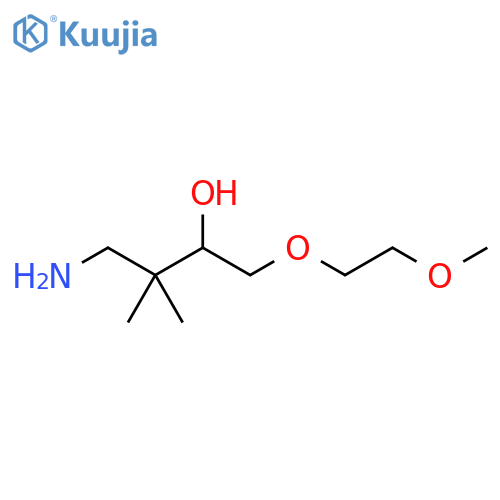Cas no 1855743-12-2 (2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)

2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-
-
- インチ: 1S/C9H21NO3/c1-9(2,7-10)8(11)6-13-5-4-12-3/h8,11H,4-7,10H2,1-3H3
- InChIKey: WDHIGYUEQLZNIR-UHFFFAOYSA-N
- ほほえんだ: C(OCCOC)C(O)C(C)(C)CN
2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682743-2.5g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 2.5g |
$2155.0 | 2023-03-11 | ||
| Enamine | EN300-682743-0.1g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 0.1g |
$968.0 | 2023-03-11 | ||
| Enamine | EN300-682743-0.05g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 0.05g |
$924.0 | 2023-03-11 | ||
| Enamine | EN300-682743-0.25g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 0.25g |
$1012.0 | 2023-03-11 | ||
| Enamine | EN300-682743-5.0g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 5.0g |
$3189.0 | 2023-03-11 | ||
| Enamine | EN300-682743-0.5g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 0.5g |
$1056.0 | 2023-03-11 | ||
| Enamine | EN300-682743-10.0g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 10.0g |
$4729.0 | 2023-03-11 | ||
| Enamine | EN300-682743-1.0g |
4-amino-1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol |
1855743-12-2 | 1g |
$0.0 | 2023-06-07 |
2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl- 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-に関する追加情報
Compound CAS No. 1855743-12-2: 2-Butanol, 4-Amino-1-(2-Methoxyethoxy)-3,3-Dimethyl-
Compound CAS No. 1855743-12-2, also known as 2-butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-, is a versatile organic compound with a complex structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of alcohols and features a unique combination of functional groups, including an amino group and an ether group, which contribute to its reactivity and versatility.
The molecular formula of this compound is C10H20N2O3, with a molecular weight of approximately 208. g/mol. Its structure consists of a butanol backbone with substituents at the 4-position (amino group) and the 1-position (a methoxyethoxy group). The presence of these groups makes the compound highly functionalizable, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive molecules and advanced materials.
In terms of physical properties, this compound exhibits a melting point of around -60°C and a boiling point of approximately 160°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for use in various solvent systems. The compound's stability under different conditions has also been extensively studied, with findings indicating that it remains stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments.
The synthesis of compound CAS No. 1855743-12-2 typically involves multi-step processes that incorporate both traditional organic chemistry techniques and modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral drug development. Researchers have also explored green chemistry approaches to reduce the environmental impact of its production process.
One of the most promising applications of this compound lies in the field of pharmaceuticals. Its amino group and ether functionality make it an ideal candidate for use as a linker or scaffold in drug design. Recent studies have demonstrated its potential as a precursor for bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its use in metallo-drug development.
In materials science, this compound has shown potential as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored properties for applications in electronics, optics, and biomedical engineering. Researchers have also explored its use as a building block for self-healing materials and stimuli-responsive systems.
The environmental impact and biodegradability of compound CAS No. 1855743-12-2 have also been subjects of recent research interest. Studies indicate that it undergoes biodegradation under aerobic conditions, making it less persistent in the environment compared to other similar compounds. However, further research is needed to fully understand its environmental fate and potential risks associated with large-scale production or use.
In conclusion, compound CAS No. 1855743-12-2, or 2-butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-, is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new applications and optimize its production processes, this compound is poised to play an increasingly important role in advancing modern science and technology.
1855743-12-2 (2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-) 関連製品
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 1194374-05-4(Edivoxetine Hydrochloride)
- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
- 896345-58-7(methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)
- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)
- 307531-84-6(Zinc,bromo[5-(1,3-dioxolan-2-yl)-2-thienyl]-)




